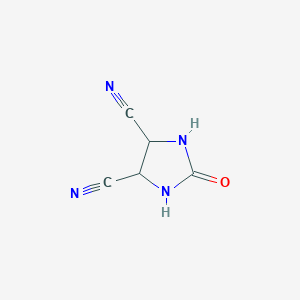
2,7-Dichlorophenazine
Vue d'ensemble
Description
2,7-Dichlorophenazine is a chemical compound with the molecular formula C12H6Cl2N2 . It is related to dichloralphenazone, which is a 1:2 mixture of antipyrine with chloral hydrate . Dichloralphenazone is used in combination with paracetamol and isometheptene as an active ingredient of medications for migraine and tension headaches .
Synthesis Analysis
The synthesis of phenazines, which includes 2,7-Dichlorophenazine, involves several general approaches. These include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .Molecular Structure Analysis
The molecular structure of 2,7-Dichlorophenazine is based on the phenazine skeleton, which is a polycyclic aromatic compound with the molecular formula C12H6Cl2N2 .Chemical Reactions Analysis
Phenazines, including 2,7-Dichlorophenazine, are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc . The chemical reactions involved in the synthesis of phenazines have been extensively studied and include methods such as the Wohl–Aue method, Beirut method, and others .Applications De Recherche Scientifique
Synthesis Methodology
One significant application of 2,7-Dichlorophenazine derivatives lies in their synthesis. A study by Guirado, Cerezo, and Arellano (1997) presents an efficient, one-pot method for synthesizing 1,4-dichlorophenazines, which can be related to 2,7-Dichlorophenazine. This method utilizes 3,3,6,6-tetrachloro-1,2-cyclohexanedione as a synthetic equivalent for 3,6-dichloro-1,2-benzoquinone, yielding nearly quantitative results. The crystallographic X-ray structure of specific compounds within this family was also determined, highlighting the potential for detailed structural analysis of these chemicals (Guirado, Cerezo, & Arellano, 1997).
Anticancer Potential
Another area of interest is the exploration of anticancer effects of certain derivatives. Rashid, Saeed, and Iqbal (2020) investigated the anticancer potential of synthetic triazine hybrids of stilbene for cervical and breast carcinoma cells. The study revealed that specific compounds may activate the mitochondrial pathway of apoptosis in cancer cells, suggesting the potential use of these compounds in designing new anticancer drugs (Rashid, Saeed, & Iqbal, 2020).
Environmental and Toxicological Studies
The environmental impact and toxicological aspects of dichlorophenazine derivatives have also been studied. Zuanazzi, Ghisi, and Oliveira (2020) conducted a scientometric review of studies on the toxicity of 2,4-D herbicides, related to the 2,7-Dichlorophenazine class. The review provides insights into the specific characteristics of toxicity and mutagenicity of these compounds, highlighting the importance of research in areas like molecular biology and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).
Propriétés
IUPAC Name |
2,7-dichlorophenazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAQHIWGPITNGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C3C=CC(=CC3=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70293124 | |
| Record name | 2,7-Dichlorophenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dichlorophenazine | |
CAS RN |
3372-79-0 | |
| Record name | NSC87327 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,7-Dichlorophenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Disiloxane, 1,3-bis[2-(1,3-dioxolan-2-yl)ethyl]-1,1,3,3-tetramethyl-](/img/structure/B3189594.png)


![Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3189618.png)
![(2S)-2-amino-2-[3-(2H-1,2,3,4-tetrazol-5-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B3189622.png)
